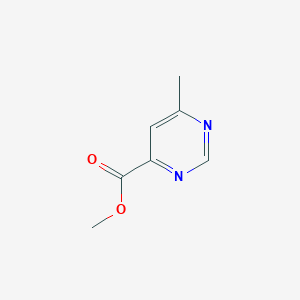

Methyl 6-methylpyrimidine-4-carboxylate

描述

Significance and Research Context of Pyrimidine (B1678525) Carboxylates

The pyrimidine scaffold is a fundamental heterocyclic structure of immense importance in chemistry and biology. Pyrimidines are core components of nucleic acids (cytosine, thymine, and uracil) and are found in essential natural compounds like thiamine (B1217682) (vitamin B1). In the realm of medicinal chemistry, the pyrimidine nucleus is considered a "privileged motif" due to its ability to interact with a wide variety of biological targets, often through hydrogen bonding.

This inherent bioactivity has spurred the development of a vast array of synthetic pyrimidine derivatives with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. Pyrimidine carboxylates, a subgroup of these derivatives, are particularly significant as they serve as versatile intermediates in the synthesis of more complex, pharmacologically active molecules. The ester functionality provides a reactive handle for further chemical modifications, such as amide bond formation, allowing chemists to build molecular complexity and fine-tune the properties of the final compounds.

Overview of Academic Research Trajectories for Methyl 6-methylpyrimidine-4-carboxylate

Academic and industrial research on this compound has primarily focused on its utility as a chemical intermediate for the synthesis of more complex molecules. Its structural features—a reactive ester group and a modifiable pyrimidine core—make it a valuable starting material.

A notable application is its use in the preparation of novel therapeutic agents. For instance, patent literature describes the synthesis of this compound and its subsequent use as an intermediate in the creation of retinoid-related orphan receptor gamma (RORγ) modulators. google.com In this synthetic pathway, the compound is prepared and then hydrolyzed using lithium hydroxide (B78521) to yield its corresponding carboxylic acid, 6-methylpyrimidine-4-carboxylic acid. google.com This acid is then carried forward through further reaction steps to build the final, more complex, biologically active molecule. This trajectory highlights the role of this compound not as an end product itself, but as a crucial stepping stone in multi-step synthetic sequences aimed at discovering new drugs. google.com

Data and Findings

The following tables provide specific chemical data for this compound and summarize its documented research application.

Table 1: Chemical Properties of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 73955-53-0 | cymitquimica.comaccelachem.com |

| Molecular Formula | C₇H₈N₂O₂ | accelachem.com |

| Molecular Weight | 152.15 g/mol | cymitquimica.comaccelachem.com |

Table 2: Detailed Research Findings for this compound

| Research Area | Finding | Details | Source(s) |

|---|---|---|---|

| Synthetic Chemistry | Use as a Chemical Intermediate | The compound is synthesized and subsequently hydrolyzed to 6-methylpyrimidine-4-carboxylic acid. | google.com |

| Application | Synthesis of RORγ Modulators | The resulting carboxylic acid is a key building block in the synthesis of novel retinoid-related orphan receptor gamma (RORγ) modulators for potential therapeutic use. | google.com |

Structure

3D Structure

属性

IUPAC Name |

methyl 6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDAXWQMJFTLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623365 | |

| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73955-53-0 | |

| Record name | Methyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 6-methylpyrimidine-4-carboxylate

The construction of the this compound scaffold can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These routes primarily involve the cyclocondensation of acyclic precursors.

Conventional Synthetic Approaches

A foundational and widely utilized method for the synthesis of the pyrimidine (B1678525) core is the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) or a urea derivative. researchgate.net While the classic Biginelli reaction typically yields dihydropyrimidines, modifications of this approach can lead to the formation of fully aromatic pyrimidine systems.

A plausible conventional route to this compound involves the reaction of a suitable three-carbon building block with an amidine. Specifically, the condensation of a β-ketoester, such as methyl acetoacetate (B1235776), with an amidine hydrochloride, like acetamidine (B91507) hydrochloride, in the presence of a base, can yield the desired pyrimidine ring system. researchgate.net The general mechanism involves the initial formation of an imine between the aldehyde or ketone functionality of the β-ketoester and the amidine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Notes |

| Methyl acetoacetate | Acetamidine hydrochloride | Sodium ethoxide | This compound | A classic cyclocondensation approach. |

| Diethyl malonate | Acetamidine hydrochloride | Sodium ethoxide | Ethyl 2-methyl-4,6-dihydroxypyrimidine-5-carboxylate | A related synthesis yielding a different substitution pattern. |

Advanced Synthetic Strategies, including Palladium-Catalyzed Couplings

More contemporary synthetic strategies often employ transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to construct the pyrimidine scaffold or to introduce key functional groups. These methods offer greater efficiency, milder reaction conditions, and broader substrate scope compared to traditional methods. wikipedia.orgyoutube.com

One advanced approach involves the use of a pre-functionalized pyrimidine ring, which can then be elaborated to the target molecule. For instance, a halogenated pyrimidine derivative can serve as a scaffold for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.govrsc.orgorganic-chemistry.org

A specific example of a palladium-catalyzed approach could involve the Suzuki coupling of a chloropyrimidine derivative with a suitable boronic acid to introduce the methyl group at the 6-position. Alternatively, a pre-existing methylpyrimidine could be halogenated and then subjected to a palladium-catalyzed carbonylation reaction to install the methyl carboxylate group at the 4-position.

| Coupling Partners | Catalyst System | Reaction Type | Product |

| 4-chloro-6-methylpyrimidine and CO/Methanol (B129727) | Pd(PPh₃)₄ / Base | Carbonylation | This compound |

| 4,6-dichloropyrimidine and Methylboronic acid | Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | 4-chloro-6-methylpyrimidine |

Industrial Synthesis Considerations and Optimization

Process optimization is crucial for industrial-scale production. This involves the systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to identify the conditions that provide the highest yield and purity in the shortest reaction time. acs.org The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer advantages in terms of safety, scalability, and process control for certain pyrimidine syntheses.

Synthesis of this compound Derivatives

The inherent reactivity of the pyrimidine ring and the ester functional group in this compound allows for a wide range of chemical transformations to generate a diverse library of derivatives.

Functionalization at Pyrimidine Ring Positions (e.g., Chlorination, Amination)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. This reactivity can be exploited to introduce various functional groups.

Chlorination: The pyrimidine ring can be chlorinated using standard reagents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). google.com For instance, if a precursor like 6-methyl-4-hydroxypyrimidine is used in the synthesis, it can be converted to the corresponding 4-chloro derivative using POCl₃. This chloro-substituent then serves as a versatile handle for subsequent nucleophilic substitution reactions.

Amination: The chloro group on a pyrimidine ring can be readily displaced by a variety of amines to introduce amino functionalities. researchgate.netnih.gov This reaction is often carried out by heating the chloropyrimidine with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. Palladium-catalyzed Buchwald-Hartwig amination also provides a powerful method for the formation of C-N bonds with a wide range of amines under milder conditions. wikipedia.orgyoutube.comrsc.org

| Starting Material | Reagent | Reaction Type | Product |

| Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | POCl₃ | Chlorination | Methyl 2-chloro-6-methylpyrimidine-4-carboxylate |

| Methyl 4-chloro-6-methylpyrimidine-4-carboxylate | Ammonia | Nucleophilic Aromatic Substitution | Methyl 4-amino-6-methylpyrimidine-4-carboxylate |

| Methyl 4-chloro-6-methylpyrimidine-4-carboxylate | Aniline, Pd catalyst, ligand, base | Buchwald-Hartwig Amination | Methyl 4-(phenylamino)-6-methylpyrimidine-4-carboxylate |

Esterification and Hydrolysis Reactions

The methyl ester group at the 4-position of the pyrimidine ring can undergo standard esterification and hydrolysis reactions.

Esterification: While the target molecule is already a methyl ester, the corresponding carboxylic acid, 6-methylpyrimidine-4-carboxylic acid, can be synthesized and then esterified. The Fischer-Speier esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

Hydrolysis: The methyl ester of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. viu.caresearchgate.net Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is also an equilibrium process. Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl group, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. viu.ca The kinetics of ester hydrolysis can be studied to understand the reaction mechanism and to optimize the reaction conditions. google.com

| Starting Material | Reagents | Reaction Type | Product |

| 6-Methylpyrimidine-4-carboxylic acid | Methanol, H₂SO₄ (catalyst) | Fischer-Speier Esterification | This compound |

| This compound | NaOH, H₂O then H₃O⁺ | Saponification (Base-catalyzed hydrolysis) | 6-Methylpyrimidine-4-carboxylic acid |

| This compound | H₂O, H₂SO₄ (catalyst) | Acid-catalyzed hydrolysis | 6-Methylpyrimidine-4-carboxylic acid |

Heterocyclic Ring Annulation Utilizing this compound Moieties

The structure of this compound serves as a valuable scaffold for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. ekb.eg The reactive sites on the pyrimidine ring, particularly the activated methyl group and the potential for electrophilic substitution on the ring itself, allow for the construction of annulated systems such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.

A common strategy to initiate ring annulation is the functionalization of the active methyl group at the C6 position. This can be achieved through a Vilsmeier-Haack type reaction or condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). ijpcbs.comscirp.orgresearchgate.net The Vilsmeier-Haack reaction, typically employing phosphorus oxychloride and dimethylformamide, is a well-established method for formylating electron-rich aromatic and heterocyclic compounds. wikipedia.orgchemistrysteps.comnih.govnumberanalytics.com The resulting electrophilic Vilsmeier reagent can react with the active methyl group of the pyrimidine. Similarly, DMF-DMA is known to react with active methyl and methylene (B1212753) groups to form enaminones. chemrxiv.orgnih.gov

For instance, the reaction of this compound with DMF-DMA would likely yield an enaminone intermediate. This intermediate is a versatile precursor for the synthesis of fused heterocycles. Cyclization of this enaminone with hydrazine (B178648) or its derivatives would lead to the formation of a pyrazolo[3,4-d]pyrimidine core. nih.govsemanticscholar.orgresearchgate.net Alternatively, reaction with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a suitable base, could afford substituted pyrido[2,3-d]pyrimidines. ontosight.ainih.govnih.gov

The following table outlines a plausible synthetic pathway for the formation of a pyrazolo[3,4-d]pyrimidine derivative starting from this compound:

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | DMF-DMA | Methyl 6-(2-(dimethylamino)vinyl)pyrimidine-4-carboxylate (enaminone) | Condensation |

| 2 | Enaminone intermediate | Hydrazine hydrate | Methyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate derivative | Cyclization/Annulation |

Reaction Mechanisms and Pathways

Mechanistic Investigations of Pyrimidine Ring Formation

The synthesis of the pyrimidine ring of this compound can be achieved through the well-established principle of condensing a β-dicarbonyl compound with an amidine. A plausible and direct synthetic route involves the reaction between methyl acetoacetate and acetamidine. This reaction is a variation of the classical pyrimidine synthesis. organic-chemistry.orgorgsyn.org

The mechanism for this transformation can be outlined as follows:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of acetamidine on the more electrophilic ketone carbonyl group of methyl acetoacetate.

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a tetrahedral hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal intermediate readily dehydrates to form a more stable imine or enamine intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then undergoes an intramolecular nucleophilic attack on the ester carbonyl group.

Final Aromatization: Subsequent elimination of a molecule of water from the cyclic intermediate results in the formation of the aromatic pyrimidine ring of this compound.

The reaction is often carried out in the presence of a base, such as sodium methoxide, which facilitates the deprotonation of the amidine and promotes the condensation steps. google.com

Studies on Reactivity of Carboxylate and Methyl Substituents

The chemical behavior of this compound is largely dictated by the reactivity of its two substituents: the methyl ester at the C4 position and the methyl group at the C6 position.

Reactivity of the Carboxylate Group:

The methyl carboxylate group can undergo typical ester transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding 6-methylpyrimidine-4-carboxylic acid. This can be achieved under either acidic or basic conditions. mnstate.edulibretexts.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org Basic hydrolysis, using a reagent like sodium hydroxide, would initially form the sodium carboxylate salt, which upon acidification would yield the carboxylic acid. mnstate.edulibretexts.org

Amidation: The ester can be converted to an amide by reaction with an amine. nih.govresearchgate.netorgsyn.orgsci-hub.se This reaction can be facilitated by heating the ester with the desired amine, sometimes in the presence of a catalyst. For less reactive amines, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with the amine using a standard peptide coupling agent like HBTU. nih.gov

Reduction: The ester group can be reduced to a primary alcohol, yielding 4-(hydroxymethyl)-6-methylpyrimidine. This transformation typically requires a strong reducing agent such as lithium aluminum hydride.

The following table summarizes the reactivity of the carboxylate group:

| Reaction | Reagent(s) | Product |

| Hydrolysis | NaOH, then H₃O⁺ | 6-Methylpyrimidine-4-carboxylic acid |

| Amidation | R-NH₂, heat | N-substituted-6-methylpyrimidine-4-carboxamide |

| Reduction | LiAlH₄ | (6-Methylpyrimidin-4-yl)methanol |

Reactivity of the Methyl Group:

The methyl group at the C6 position is activated by the electron-withdrawing pyrimidine ring, making its protons acidic and susceptible to deprotonation. This allows it to participate in various condensation reactions.

Claisen-Schmidt Condensation: In the presence of a base, the methyl group can react with aromatic aldehydes in a Claisen-Schmidt condensation to form a styrylpyrimidine derivative. synarchive.comnumberanalytics.comnih.govresearchgate.netresearchgate.net This reaction involves the formation of an enolate from the methylpyrimidine, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.

The following table illustrates the Claisen-Schmidt condensation:

| Reactant(s) | Base | Product |

| This compound, Aromatic aldehyde (Ar-CHO) | NaOH or KOH | Methyl 6-(2-arylvinyl)pyrimidine-4-carboxylate |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of Methyl 6-methylpyrimidine-4-carboxylate, distinct signals corresponding to each unique proton environment are expected. The pyrimidine (B1678525) ring contains two aromatic protons, H-2 and H-5. Due to the electron-withdrawing nature of the two nitrogen atoms and the carboxylate group, these protons are anticipated to appear in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm.

The methyl group attached to the pyrimidine ring at position 6 (C6-CH₃) would likely produce a singlet in the upfield region, while the methyl protons of the ester group (-OCH₃) would also appear as a singlet, typically around δ 3.9 ppm. The integration of these signals would confirm the number of protons in each distinct chemical environment, corresponding to the molecular formula.

Table 1: Expected ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-2 | 8.5 - 9.3 | Singlet |

| Pyrimidine H-5 | 7.5 - 8.5 | Singlet |

| Ester Methyl (-OCH₃) | ~3.9 | Singlet |

Note: The exact chemical shifts can vary based on the solvent used for analysis.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is expected to show signals for the four distinct carbon atoms of the pyrimidine ring, the carbonyl carbon of the ester group, and the two methyl carbons. The carbonyl carbon (C=O) is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons of the pyrimidine ring would resonate in the δ 120-160 ppm region. The carbon of the ester's methyl group (-OCH₃) is anticipated around δ 50-55 ppm, while the carbon of the methyl group at C6 would appear further upfield.

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 160 - 170 |

| Pyrimidine C4 | 155 - 165 |

| Pyrimidine C2 | 150 - 160 |

| Pyrimidine C6 | 145 - 155 |

| Pyrimidine C5 | 120 - 130 |

| Ester Methyl (-OCH₃) | 50 - 55 |

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A strong, prominent band is anticipated in the region of 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the ester group. hilarispublisher.com

Other significant absorptions would include C-O stretching vibrations of the ester group between 1200 and 1300 cm⁻¹. The aromatic pyrimidine ring would be evidenced by C=C and C=N stretching vibrations, typically found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the methyl groups and the aromatic ring are expected just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| Ester C=O Stretch | 1700 - 1730 | Strong |

| Aromatic C=C and C=N Stretches | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The technique measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. Molecules containing π-systems, such as the pyrimidine ring in this compound, exhibit characteristic absorptions in the UV region.

The electronic spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The conjugated system of the pyrimidine ring, extended by the carboxylate group, will influence the energy of these transitions. A related compound, methyl pyrimidine-4-carboxylate, is reported to have a UV absorption maximum (λmax) at 257 nm. It is anticipated that this compound would have a similar λmax, possibly shifted slightly due to the electronic effect of the additional methyl group on the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. While a specific mass spectrum for this compound is not widely published in readily available literature, its fragmentation behavior can be predicted based on the established principles of mass spectrometry for aromatic esters and pyrimidine derivatives.

The molecular formula for this compound is C₇H₈N₂O₂. Its molecular weight is approximately 152.15 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this molecular weight.

The fragmentation of the molecular ion is anticipated to occur at the ester functional group and the pyrimidine ring. Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). Additionally, fragmentation of the pyrimidine ring itself can occur. The stability of the pyrimidine ring suggests that fragmentation will likely be initiated at the substituent groups.

Key predictable fragmentation pathways include:

Loss of the methoxy radical (•OCH₃): This would result in an acylium ion fragment.

Loss of the carbomethoxy radical (•COOCH₃): This would lead to a pyrimidyl cation.

Cleavage of the methyl group from the pyrimidine ring: Loss of a methyl radical (•CH₃) is another possibility.

The relative abundance of these fragments would depend on their stability. The resulting mass spectrum would serve as a chemical fingerprint, aiding in the structural confirmation of this compound.

| Proposed Fragment Ion | Neutral Loss | Predicted m/z |

|---|---|---|

| [M - •OCH₃]⁺ | •OCH₃ | 121 |

| [M - •COOCH₃]⁺ | •COOCH₃ | 93 |

| [M - •CH₃]⁺ | •CH₃ | 137 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. However, the solid-state structure can be inferred by examining the crystal structures of closely related pyrimidine derivatives.

For instance, the crystal structures of various substituted methylpyrimidine carboxylates and other pyrimidine derivatives have been determined. iucr.orgtandfonline.comresearchgate.net These studies reveal that the pyrimidine ring is typically planar. The orientation of the methyl and carboxylate substituents relative to the ring will be influenced by steric and electronic factors.

The expected bond lengths and angles within the pyrimidine ring would be consistent with those of other aromatic heterocyclic compounds. The C-N bond lengths in the ring are typically shorter than a C-N single bond but longer than a C=N double bond, indicative of aromatic character. The geometry around the ester group would be trigonal planar.

| Structural Feature | Expected Value/Observation | Basis of Prediction |

|---|---|---|

| Pyrimidine Ring Geometry | Planar | Analysis of related pyrimidine crystal structures. iucr.orgtandfonline.com |

| Intermolecular Interactions | Potential for π-π stacking | Common in aromatic heterocyclic compounds. |

| C-N Bond Lengths in Ring | Intermediate between single and double bond | Aromatic character of the pyrimidine ring. nih.gov |

| Ester Group Geometry | Trigonal planar | sp² hybridization of the carbonyl carbon. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. samipubco.comechemcom.com It is used to predict a wide range of molecular properties, including equilibrium geometries, electronic energies, and reactivity indices, by calculating the electron density of a system. researchgate.netjacsdirectory.com DFT methods, such as those employing the B3LYP functional, have proven effective in simulating organic molecules with a good balance of accuracy and computational cost. echemcom.comscielo.org.mx

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. qcware.com For Methyl 6-methylpyrimidine-4-carboxylate, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations predict that the pyrimidine (B1678525) ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. materialsciencejournal.org The spatial orientation of the methyl and methyl carboxylate substituents relative to the pyrimidine ring is also determined to identify the most stable conformer.

Conformational analysis helps in understanding the flexibility of the molecule and the rotational barriers of its substituent groups. nih.gov The optimized geometry provides a foundational model for all other subsequent computational analyses. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) This table presents theoretical data representative of what a DFT calculation would yield for the molecule, based on analyses of similar pyrimidine structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.34 Å |

| Bond Length | C4-C5 | ~1.40 Å |

| Bond Length | C4-C(O)O | ~1.50 Å |

| Bond Length | C(O)-OCH3 | ~1.36 Å |

| Bond Angle | C2-N1-C6 | ~116° |

| Bond Angle | N3-C4-C5 | ~122° |

| Bond Angle | C5-C4-C(O)O | ~120° |

| Dihedral Angle | N3-C4-C(O)-O | ~0° / ~180° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. samipubco.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrimidine ring, while the LUMO is likely concentrated on the pyrimidine ring and the electron-withdrawing methyl carboxylate group. This distribution determines the molecule's behavior as an electron donor or acceptor in chemical reactions.

Table 2: Calculated FMO Properties of this compound This table presents theoretical data representative of what a DFT calculation would yield for the molecule.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.8 eV |

| E(LUMO) | -1.5 eV |

| Energy Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.dechemrxiv.org The MEP map uses a color scale to represent different potential values on the molecule's surface. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen. jacsdirectory.com

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms. jacsdirectory.com

Green Regions : Represent neutral or zero potential areas.

In this compound, the MEP map would show negative potential (red) around the two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group, identifying them as the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl groups would exhibit positive potential (blue). jacsdirectory.comchemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying intramolecular interactions. rsc.orgwisc.edu It examines charge transfer and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents theoretical data representative of what an NBO analysis would yield for the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | ~25.5 |

| LP(1) N3 | π(C2-N1) | ~22.1 |

| LP(2) O(carbonyl) | π(C-O) | ~30.2 |

| π(C5-C6) | π(N1-C2) | ~18.9 |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. growingscience.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. growingscience.com The results provide information on the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), which indicate the intensity of the transitions.

A TD-DFT analysis of this compound would likely predict strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic pyrimidine ring and n → π* transitions involving the nitrogen and oxygen lone pairs. These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net

Table 4: Calculated Electronic Transitions using TD-DFT This table presents theoretical data representative of what a TD-DFT calculation would yield for the molecule.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.55 | 272 | 0.210 |

| S0 → S2 | 5.10 | 243 | 0.155 |

| S0 → S3 | 5.62 | 220 | 0.098 |

Molecular Modeling and Simulation Studies

Beyond static DFT calculations, molecular modeling and simulation studies explore the dynamic behavior of molecules and their interactions with other chemical species. These studies are particularly relevant in medicinal chemistry and materials science. mdpi.com

For pyrimidine derivatives, molecular modeling techniques such as molecular docking are widely used to investigate their potential as inhibitors of biological targets like kinases or dihydrofolate reductase. samipubco.comsciety.org These simulations predict the binding affinity and orientation of the molecule within the active site of a protein, providing insights into its potential biological activity. While specific molecular dynamics or docking studies for this compound are not detailed in the available literature, its structural similarity to other biologically active pyrimidines suggests it could be a candidate for such investigations. echemcom.comsciety.org These simulations help in the rational design of new therapeutic agents by identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. researchgate.net

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting the reactivity of heterocyclic compounds like this compound. jacsdirectory.com Methods such as DFT with functionals like B3LYP are commonly used to optimize molecular geometry and determine electronic properties. jacsdirectory.comscielo.org.mx These properties are quantified by various parameters and descriptors that help in understanding the molecule's stability, reactivity, and the nature of its interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in chemical reactivity theory. jacsdirectory.com

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron-donating capacity, making the molecule more susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy signifies a better electron-accepting capacity, indicating susceptibility to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. samipubco.com Conversely, a small energy gap suggests the molecule is more reactive.

For various pyrimidine derivatives studied computationally, these frontier orbitals are analyzed to predict the most likely sites for electrophilic and nucleophilic reactions. scielo.org.mx

Global Reactivity Descriptors

Based on DFT studies of similar pyrimidine structures, the following table outlines the key quantum chemical parameters and their significance. jacsdirectory.comscielo.org.mxresearchgate.net

| Parameter | Symbol | Formula (Koopmans' Theorem) | Chemical Significance |

| HOMO Energy | EHOMO | - | Correlates with electron-donating ability. |

| LUMO Energy | ELUMO | - | Correlates with electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1/(2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index | ω | χ2/(2η) | Measures the propensity of a species to accept electrons. |

Atomic Charges and Electrostatic Potential

Further computational analyses, such as Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA), are used to calculate the partial atomic charges on each atom in the molecule. scielo.org.mx This information is vital for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) centers. A Molecular Electrostatic Potential (MESP) map can also be generated, which visually represents the charge distribution and helps predict sites for intermolecular interactions. jacsdirectory.comscielo.org.mx For pyrimidine derivatives, the nitrogen atoms are typically regions of negative potential (nucleophilic), while the hydrogen atoms and carbonyl carbons are often regions of positive potential (electrophilic).

Applications of Methyl 6 Methylpyrimidine 4 Carboxylate in Organic Synthesis Research

Utilization as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups on the pyrimidine (B1678525) ring allows Methyl 6-methylpyrimidine-4-carboxylate and its close derivatives to serve as foundational building blocks in the multistep synthesis of elaborate organic molecules. chemscene.com Its utility spans the creation of active pharmaceutical ingredients, specialized agrochemicals, and other fine chemicals, where the pyrimidine motif is essential for the target molecule's function.

The pyrimidine scaffold is a cornerstone in drug discovery, and this compound serves as a key precursor for a variety of pharmaceutical building blocks. ijpsr.com Research has demonstrated the role of similar pyrimidine carboxylates in the synthesis of potent therapeutic agents. For instance, derivatives of pyrimidine-4-carboxylic acid are crucial in developing novel antitubercular agents. nih.gov In one synthetic approach, a related starting material, methyl 2,4-dichloropyrimidine-6-carboxylate, undergoes selective amination, followed by catalytic hydrogenation to remove a chloro group, hydrolysis of the ester, and subsequent amide coupling to produce complex 6-aminopyrimidine-4-carboxamides with potential therapeutic activity. nih.gov

The pyrimidine-4-carboxylate structure is also integral to the development of kinase inhibitors, which are a major class of anticancer drugs. nih.govnih.gov Fused heterocyclic systems derived from this scaffold can effectively interact with the hinge region of protein kinases, making them attractive targets for drug design. nih.gov Furthermore, the pyrimidine core is explored in the synthesis of dihydroxypyrimidine (DHP) derivatives and as a potential precursor for certain antiretroviral drugs.

| Pharmaceutical Class | Role of Pyrimidine-4-carboxylate Scaffold | Reference Example |

|---|---|---|

| Antitubercular Agents | Core structure for building 6-aminopyrimidine-4-carboxamides. | Synthesis of novel carboxamides via amination and coupling reactions. nih.gov |

| Anticancer Agents (Kinase Inhibitors) | Foundation for fused heterocyclic systems that bind to kinase hinge regions. | Development of pyrimidine-fused compounds as Aurora and Polo-like kinase inhibitors. nih.govnih.gov |

| Antiviral Agents | Serves as a precursor for certain antiretroviral drug candidates. | General use as a synthetic intermediate in medicinal chemistry. |

In the field of agricultural science, this compound and its derivatives are valuable intermediates for creating new crop protection agents. chemimpex.com The pyrimidine structure is present in a number of commercial pesticides and herbicides. Its utility lies in its contribution to the biological activity and stability of the final agrochemical product. chemimpex.com

Research into new fungicides has utilized the pyrimidine-5-carboxamide scaffold, a close isomer of the 4-carboxylate, to develop compounds with significant activity against plant pathogens like Sclerotinia sclerotiorum. researchgate.net Similarly, complex pyrimidine derivatives, such as pyrimido[2,1-b]quinazolines, have been synthesized and evaluated for their insecticidal properties against mosquito vectors like Anopheles arabiensis, demonstrating the scaffold's importance in developing new agents to combat the spread of vector-borne diseases. nih.gov The versatility of the pyrimidine ring allows for the introduction of diverse functional groups to optimize efficacy and spectrum of activity. chemimpex.com

| Agrochemical Type | Function of Pyrimidine Core | Research Application |

|---|---|---|

| Fungicides | Forms the central scaffold of pyrimidine carboxamide derivatives. | Synthesis of compounds active against plant pathogenic fungi. researchgate.net |

| Insecticides | Used as a building block for complex heterocyclic systems. | Development of pyrimido[2,1-b]quinazoline derivatives as larvicides. nih.gov |

| Herbicides | Serves as a key intermediate for active ingredients. | General formulation of herbicides to improve crop yield. chemimpex.com |

Beyond pharmaceuticals and agrochemicals, this compound is a useful building block in the broader field of fine chemical synthesis. chemscene.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The reactivity of the pyrimidine ring, combined with the ester and methyl functionalities, allows for a wide range of chemical modifications. This makes it an ideal starting material for creating libraries of novel compounds for screening in materials science and other research areas. The electron-deficient nature of the pyrimidine ring also makes it a component of interest in the development of organic electronic materials.

Synthetic Strategies for Heterocyclic Compounds Incorporating Pyrimidine-4-carboxylate Scaffold

The pyrimidine-4-carboxylate scaffold is a versatile platform for the construction of more complex, often fused, heterocyclic systems. These larger structures frequently exhibit enhanced biological activity by presenting a more rigid and defined shape for interaction with biological targets.

A common strategy involves using a substituted pyrimidine as a synthon, which is then cyclized with another reagent to form a new ring fused to the original pyrimidine core. For example, research has shown the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with diverse biological activities, by reacting 6-aminopyrimidine derivatives with various carbon-based building blocks. rsc.org Similarly, the pyrazolo[3,4-d]pyrimidine scaffold, which structurally mimics purines found in DNA, is synthesized from either pyrazole (B372694) or pyrimidine starting materials and shows promise in the development of anticancer and antiviral agents. ekb.eg These synthetic strategies are central to medicinal chemistry, as they allow for the creation of novel molecular frameworks with tailored biological properties. nih.govnih.gov

| Target Heterocycle | General Synthetic Strategy | Therapeutic Relevance |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Condensation/cyclization of 6-aminopyrimidines with appropriate synthons. | Antitumor, bactericidal, and anti-inflammatory agents. rsc.org |

| Pyrazolo[3,4-d]pyrimidines | Construction from pyrimidine or pyrazole precursors to form a fused bicyclic system. | Anticancer and antiviral agents due to their structural similarity to purines. ekb.eg |

| Thieno[2,3-d]pyrimidines | Gewald reaction of a substituted pyrimidine with sulfur and an active methylene (B1212753) nitrile. | Kinase inhibitors, antimicrobial, and anti-inflammatory compounds. |

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in the functionalization of heterocyclic compounds like this compound, enabling efficient and selective chemical modifications.

One of the most significant catalytic transformations is catalytic hydrogenation . This reaction is widely employed for the dehalogenation of chloropyrimidine precursors. For instance, in the synthesis of pharmaceutical intermediates, a 2-chloro or 4-chloro substituent on the pyrimidine ring can be selectively removed using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This step is often high-yielding and essential for accessing the final target structure from more readily available halogenated starting materials. nih.gov

Furthermore, while not explicitly detailed for the title compound in the provided context, halogenated derivatives of this compound are ideal substrates for various palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, vinyl, or alkynyl groups onto the pyrimidine core. This functionalization is a key strategy for diversifying the molecular structure in the search for new bioactive compounds.

| Catalytic Reaction | Catalyst/Reagents | Transformation | Synthetic Utility |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Dehalogenation (removal of Cl, Br). | Accessing non-halogenated pyrimidines from chloro-derivatives. nih.gov |

| Suzuki Coupling | Pd catalyst, base, boronic acid | C-C bond formation (attaching aryl/vinyl groups). | Diversification of the pyrimidine scaffold for structure-activity relationship studies. |

| Heck Coupling | Pd catalyst, base, alkene | C-C bond formation (attaching vinyl groups). | Introduction of alkenyl side chains. |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, alkyne | C-C bond formation (attaching alkynyl groups). | Synthesis of precursors for more complex heterocyclic systems. |

Research into Material Science Applications

Development of Novel Polymeric Materials

The incorporation of Methyl 6-methylpyrimidine-4-carboxylate into polymer chains can significantly influence the final properties of the material. The pyrimidine (B1678525) moiety can enhance thermal stability, introduce specific functionalities, and modify the mechanical and electronic characteristics of polymers.

Research in this area is focused on utilizing the carboxylate group and the pyrimidine ring of this compound for polymerization reactions. While specific studies detailing the direct polymerization of this exact monomer are nascent, the broader class of pyrimidine-containing polymers showcases the potential. For instance, the acidic methyl protons of related dimethylpyrimidines can be deprotonated to facilitate aldol (B89426) condensation reactions with aromatic dialdehydes, leading to the formation of novel conjugated polymers. rsc.org This approach suggests a viable pathway for creating polymers with tailored electronic and optical properties.

Furthermore, the development of polyamides with improved thermal and mechanical properties often involves the incorporation of rigid heterocyclic structures. nih.govresearchgate.netresearchgate.netnih.gov The pyrimidine ring from this compound could serve as such a rigid segment, potentially leading to polyamides with high-temperature resistance and enhanced strength. The synthesis of such polyamides would typically involve the conversion of the methyl ester to a more reactive functional group, such as an amine or an acid chloride, to enable condensation polymerization.

Table 1: Potential Polymer Architectures Incorporating the 6-Methylpyrimidine-4-carboxylate Moiety

| Polymer Type | Potential Synthetic Route | Anticipated Properties |

| Conjugated Polymers | Aldol condensation of a derivative | Semiconducting, Photoluminescent |

| Polyamides | Polycondensation of a diamine or diacid derivative | High thermal stability, Enhanced mechanical strength |

| Polyesters | Polycondensation of a diol or diacid derivative | Improved thermal resistance, Modified crystallinity |

Functional Materials incorporating this compound Derivatives

Functional materials are designed to possess specific properties that enable them to perform a particular function, such as responding to an external stimulus or exhibiting unique electronic or optical characteristics. The versatile chemistry of this compound allows for its derivatization into a variety of functional molecules that can be incorporated into advanced materials.

The synthesis of novel semiconducting polymers containing pyrimidine moieties has been reported. rsc.orgresearchgate.net These polymers, created through reactions like aldol condensation, exhibit conjugation along the polymer backbone, which is essential for charge transport. rsc.org The electronic properties of such polymers can be tuned by modifying the chemical structure of the pyrimidine monomer and the aromatic dialdehydes used in the polymerization. This opens up possibilities for the use of this compound derivatives in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the pyrimidine nucleus is a component of many natural and synthetic molecules with significant biological activity. This has led to the exploration of pyrimidine-containing polymers for biomedical applications. While outside the direct scope of traditional material science, the functionalization of materials with such bioactive moieties is a growing field.

Table 3: Potential Functional Materials Derived from 6-Methylpyrimidine-4-carboxylate

| Material Class | Potential Functionality | Enabling Feature of Pyrimidine Moiety |

| Organic Semiconductors | Charge transport | π-conjugated system, electron-accepting nature |

| Photoactive Materials | Light absorption/emission | Tunable electronic transitions |

| Chemo-responsive Materials | Sensing of specific analytes | Lewis basic nitrogen sites for coordination |

Analytical Chemistry Methodologies Development

Chromatographic Techniques Utilizing Methyl 6-methylpyrimidine-4-carboxylate as a Standard

Chromatography is a fundamental separation technique extensively used in pharmaceutical and chemical analysis. amazonaws.com For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for separation and quantification.

HPLC is a primary tool for the analysis of pharmaceutical compounds and synthetic intermediates. amazonaws.com The development of an HPLC method for this compound would involve a systematic optimization of several parameters to achieve adequate separation and quantification. amazonaws.com

Core Principles: The goal of the HPLC method is to separate the target compound from impurities, starting materials, and by-products. amazonaws.com The process involves selecting an appropriate stationary phase (column), mobile phase, and detector. amazonaws.com Given the hydrophobic nature of many organic molecules, reversed-phase chromatography is often the first choice.

Method Parameters: A typical HPLC method development strategy for a compound like this compound would consider the following parameters. The selection is based on general principles for small organic molecules and pyrimidine (B1678525) derivatives. turkjps.org

Table 1: Typical HPLC Method Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Selection/Condition | Rationale |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C8 or C18, 10-15 cm length | A C18 column is a common starting point for hydrophobic compounds. Shorter columns reduce analysis time. |

| Mobile Phase | Isocratic or gradient mixture of Methanol (B129727)/Acetonitrile and Water | The organic modifier concentration is optimized to achieve a retention factor (k) between 2 and 5 for good separation. |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for analytical columns. |

| Column Temperature | 30 ± 0.5°C | Maintaining a constant temperature ensures reproducible retention times. turkjps.org |

| Detector | UV-Vis (Photodiode Array) | The pyrimidine ring is a chromophore, making UV detection suitable. A photodiode array detector can monitor a range of wavelengths. turkjps.org |

| Injection Volume | 20 µL | A standard volume for analytical injections. turkjps.org |

Validation: Once developed, the method must be validated according to established guidelines to ensure it is accurate, precise, specific, linear, and robust. amazonaws.com Linearity is confirmed by analyzing solutions across a concentration range, which for a similar compound was found to be 25-175 µg/mL with an excellent correlation coefficient (R² = 0.9999). turkjps.org

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While HPLC has seen a high rate of application, GC remains widely used for the determination of various organic compounds, including nitrogen-containing heterocycles. mdpi.com

Applicability: For a compound such as this compound, direct GC analysis is possible if the compound has sufficient volatility and thermal stability. If not, derivatization may be required to convert it into a more volatile analogue. nih.gov For instance, silylation is a common derivatization technique used to make compounds more amenable to GC analysis. nih.gov

Method Parameters: The development of a GC method would involve optimizing the column, temperature program, and detector.

Table 2: Potential GC Method Parameters

| Parameter | Selection/Condition | Rationale |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | These columns provide high resolution for complex mixtures. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. researchgate.net |

| Inlet Temperature | 250°C | Must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. researchgate.net |

| Oven Program | Temperature gradient (e.g., 50°C held for 1 min, then ramped at 25°C/min to 180°C) | A temperature program is used to elute compounds with a wide range of boiling points. researchgate.net |

| Detector | FID (Flame Ionization Detector) or NPD (Nitrogen-Phosphorus Detector) | FID is a general-purpose detector for organic compounds. NPD is highly sensitive and selective for nitrogen-containing compounds like pyrimidines. mdpi.com |

| Detector System | GC-MS (Mass Spectrometry) | Coupling GC with a mass spectrometer allows for both separation and structural identification of the compound and any impurities. nih.gov |

Spectroscopic Analytical Methods for Detection and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about a molecule's structure and concentration. nih.gov

Structural Characterization: For pyrimidine derivatives, a combination of spectroscopic techniques is used to confirm the identity and structure of the final product. nih.govmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. For a related compound, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, signals for the methyl and methoxy (B1213986) groups were observed at 2.46 ppm and 3.49 ppm, respectively, in the ¹H NMR spectrum. mdpi.com The corresponding signals in the ¹³C NMR spectrum were detected at 28.99 ppm and 51.98 ppm. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a similar pyrimidine carboxylate, characteristic absorption bands were observed for the N-H group (3472 cm⁻¹), the carbonyl (C=O) group of the ester (1694 cm⁻¹), and C-O stretching (1211 and 1076 cm⁻¹). mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which is used to confirm the elemental composition of the compound. mdpi.com

Quantification: UV-Visible spectroscopy is a simple and effective method for quantification. Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte. This technique is often coupled with HPLC for the quantification of eluted compounds. nih.gov The determination of the degree of methylesterification in pectin, for example, has been successfully achieved using methods including FT-IR and HPLC. mdpi.com

Table 3: Summary of Spectroscopic Data for a Structurally Similar Pyrimidine Derivative

| Technique | Observed Data (for Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.58 (s, 3H), 2.33 (s, 3H), 2.02 (s, 3H) | Corresponds to OCH₃ (methoxy), ArCH₃ (aryl methyl), and CH₃ (pyrimidine methyl) protons, respectively. mdpi.com |

| ¹³C NMR | δ 166.5, 51.6, 21.1, 18.5 | Corresponds to C=O (ester carbonyl), OCH₃ (methoxy), ArCH₃ (aryl methyl), and CH₃ (pyrimidine methyl) carbons, respectively. mdpi.com |

| IR (KBr) | ν_max_ 1694 cm⁻¹ | Strong absorption characteristic of the C=O stretching vibration of the ester group. mdpi.com |

| HRMS (ESI) | m/z 337.1535 ([M+H]⁺) | Provides the exact mass of the protonated molecule, confirming its elemental formula. mdpi.com |

Biochemical and Biological Research Perspectives

Studies on Enzyme Inhibition Mechanisms

While direct studies on the enzyme inhibition mechanisms of Methyl 6-methylpyrimidine-4-carboxylate are not extensively documented, the broader class of pyrimidine (B1678525) derivatives has been a fertile ground for the discovery of potent enzyme inhibitors. The pyrimidine ring's ability to form hydrogen bonds and engage in various intermolecular interactions makes it a privileged scaffold for designing molecules that can fit into the active sites of enzymes and modulate their activity.

Research has demonstrated that modifications of the pyrimidine core can lead to inhibitors of various enzymes. For instance, novel synthesized pyrimidine derivatives have shown effective inhibition of several metabolic enzymes, including carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.net These enzymes are associated with a range of common diseases such as epilepsy, glaucoma, Alzheimer's disease, and diabetes. researchgate.net

A notable example of a related scaffold is the design of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential inhibitors of Dihydrofolate reductase (DHFR). researchgate.net DHFR is a crucial enzyme for bacterial growth, and its inhibition can lead to effective antibacterial agents. researchgate.net In silico screening and molecular docking studies of these derivatives have indicated their potential to be more potent than existing antibiotics like Ampicillin against both gram-positive and gram-negative bacteria. researchgate.net

Furthermore, derivatives of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate have been synthesized and evaluated as inhibitors of neuraminidase, an enzyme from the influenza A virus. nih.gov One of the synthesized compounds exhibited significant inhibitory activity, suggesting that the pyrimidine ring can serve as a core structure for designing novel influenza neuraminidase inhibitors. nih.gov

The following table summarizes the inhibitory activities of some pyrimidine derivatives against various enzymes:

| Derivative Class | Target Enzyme | IC50 / Ki Values | Reference |

| Novel Pyrimidine Derivatives | hCA I | Ki: 39.16 ± 7.70–144.62 ± 26.98 nM | researchgate.net |

| hCA II | Ki: 18.21 ± 3.66–136.35 ± 21.48 nM | researchgate.net | |

| AChE | Ki: 33.15 ± 4.85–52.98 ± 19.86 nM | researchgate.net | |

| BChE | Ki: 31.96 ± 8.24–69.57 ± 21.27 nM | researchgate.net | |

| α-glycosidase | Ki: 17.37 ± 1.11–253.88 ± 39.91 nM | researchgate.net | |

| Aldose Reductase | Ki: 648.82 ± 53.74–1902.58 ± 98.90 nM | researchgate.net | |

| 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives | Influenza A Neuraminidase | IC50 = 17.64 μM (for compound 6g) | nih.gov |

These studies underscore the potential of the 6-methylpyrimidine-4-carboxylate scaffold as a starting point for the development of specific enzyme inhibitors through rational drug design and chemical synthesis.

Investigations into Metabolic Pathways

Specific investigations into the metabolic pathways of this compound are not well-documented in the available literature. However, based on its chemical structure, potential metabolic transformations can be hypothesized. The ester group is susceptible to hydrolysis by esterases, which are abundant in the body, to yield the corresponding carboxylic acid, 6-methylpyrimidine-4-carboxylic acid, and methanol (B129727). The methyl group on the pyrimidine ring could be a site for oxidation by cytochrome P450 enzymes, potentially forming a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

The broader context of carboxylic acid metabolism in biological systems, particularly in cancer, highlights the importance of understanding how such compounds are processed. nih.gov Cancer cells are known to reprogram their metabolism, including the metabolism of carboxylic acids, to support their growth and survival. nih.gov Therefore, understanding the metabolic fate of pyrimidine carboxylic acid derivatives could have implications for their therapeutic applications.

Research Applications for Derivatives in Biochemical Studies

Derivatives of this compound have found significant applications in biochemical studies, particularly in the field of drug discovery and development. The functionalization of the pyrimidine ring allows for the creation of diverse chemical libraries for screening against various biological targets.

One prominent application is in the development of antitubercular agents. A 6-dialkylaminopyrimidine carboxamide series, derived from a pyrimidine carboxylate scaffold, was identified through high-throughput screening against Mycobacterium tuberculosis. nih.gov Further optimization of this series, including the synthesis of compounds like ethyl 6-((4-fluorobenzyl)(methyl)amino)-5-methylpyrimidine-4-carboxylate, has led to compounds with potent antitubercular activity. nih.gov These derivatives have been shown to act through a novel mechanism of action, making them promising candidates for combating drug-resistant tuberculosis. nih.gov

Another significant area of research is in the development of kinase inhibitors. For example, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Similarly, N-methylpicolinamide and thienopyrimidine derivatives have been evaluated as selective c-Met kinase inhibitors, with some compounds showing superior activity against several cancer cell lines. nih.gov

The following table lists some research applications of derivatives of the 6-methylpyrimidine-4-carboxylate scaffold:

| Derivative Class | Research Application | Biological Target | Reference |

| 6-Dialkylaminopyrimidine carboxamides | Antitubercular Agents | Mycobacterium tuberculosis | nih.gov |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amines | Cancer Therapy | Fms-like tyrosine kinase 3 (FLT3) | nih.gov |

| N-methylpicolinamide and thienopyrimidine derivatives | Cancer Therapy | c-Met kinase | nih.gov |

| 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylates | Antiviral Agents | Influenza Neuraminidase | nih.gov |

| N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Cancer Therapy | Phosphatidylinositol 3-kinase (PI3Kα) | mdpi.com |

Emerging Research Directions and Future Outlook

Sustainable Synthesis of Methyl 6-methylpyrimidine-4-carboxylate

In line with the principles of green chemistry, a significant research trend is the development of environmentally benign and sustainable methods for synthesizing pyrimidine (B1678525) derivatives. These approaches aim to enhance energy efficiency, reduce waste, and minimize the use of hazardous substances.

One of the most promising techniques is microwave-assisted synthesis. Research on related pyrimidine structures has demonstrated that microwave irradiation can dramatically reduce reaction times from hours to mere minutes while simultaneously increasing product yields. nih.govnih.gov For instance, a one-pot, catalyst-free synthesis of pyrano[2,3-d]pyrimidine-6-carboxylates in water exemplifies this trend, offering high yields (78–94%) in just 3–6 minutes. nih.govnih.gov This contrasts sharply with conventional heating methods that require longer durations and often result in lower yields. nih.gov Other green techniques being explored include mechanochemistry (using a mortar and pestle) and the use of bio-available solvents like Cyrene, which can replace traditional, more toxic solvents. ijpsr.commdpi.com

| Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Conventional (Room Temp) | 2–7 hours | 67–82% | Stirring at room temperature |

| Conventional (Heating) | 1–6 hours | 69–87% | Heating at 48-60 °C |

| Microwave Irradiation | 3–6 minutes | 78–94% | Microwave heating in water |

Advanced Computational Studies on Reactivity and Interactions

Computational chemistry has become an indispensable tool for investigating the properties of molecules like this compound. Density Functional Theory (DFT) is a principal method used for its favorable balance of accuracy and computational cost. samipubco.com These advanced studies provide deep insights into the molecule's behavior and potential for new applications.

Key areas of computational investigation include:

Geometry Optimization : DFT calculations are used to determine the most stable three-dimensional conformation of the molecule by finding the lowest energy state on its potential energy surface. jacsdirectory.comjacsdirectory.com

Electronic Property Analysis : Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to understand the molecule's electronic structure, reactivity, and potential for charge transfer within the molecule. samipubco.comnih.gov

Molecular Electrostatic Potential (MESP) : MESP mapping is a crucial technique that visualizes the charge distribution on the molecule's surface. jacsdirectory.comjacsdirectory.com This allows researchers to predict sites susceptible to electrophilic and nucleophilic attack, guiding synthetic strategies and understanding intermolecular interactions. jacsdirectory.comnih.gov

Reactivity Prediction : Computational models can effectively predict the regioselectivity of chemical reactions involving the pyrimidine ring, which is essential for designing efficient synthetic routes. samipubco.com

Molecular Docking : In drug design, docking simulations predict the binding affinity and orientation of pyrimidine derivatives within the active site of a biological target, such as an enzyme. samipubco.commdpi.com This helps in the rational design of new, potent inhibitors. samipubco.com

| Computational Method | Information Gained | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and angles. jacsdirectory.comjacsdirectory.com | Provides the most stable 3D structure. |

| HOMO-LUMO Energy Gap Analysis | Insight into chemical reactivity and charge transfer. samipubco.comnih.gov | Helps predict how the molecule will behave in reactions. |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-poor regions. jacsdirectory.comjacsdirectory.com | Predicts sites for nucleophilic and electrophilic attack. |

| Molecular Docking | Predicts binding modes and affinity to biological targets. samipubco.commdpi.comresearchgate.net | Aids in the rational design of new drugs and fungicides. |

Novel Synthetic Applications and Derivative Design

This compound and its structural analogs are valuable intermediates or building blocks in the synthesis of more complex, high-value molecules. chemimpex.com A primary focus of ongoing research is to leverage this pyrimidine scaffold for the rational design and synthesis of new derivatives with specific biological activities or material properties.

In medicinal chemistry, the pyrimidine core is a "privileged" structure due to its ability to form hydrogen bonds with biological targets. This has led to the development of numerous derivatives with diverse therapeutic potential. For example, related pyrimidine carboxamides have been synthesized and identified as having potent antitubercular activity through whole-cell screening. nih.gov Other modifications of the pyrimidine carboxylate core have yielded compounds with significant cytostatic, virostatic, anti-inflammatory, and fungicidal properties. researchgate.netnih.gov The design of these derivatives is often aided by molecular docking studies to understand how they interact with specific enzymes, such as succinate (B1194679) dehydrogenase in fungi. researchgate.net The versatility of this scaffold also extends to the agrochemical industry, where it serves as an intermediate for crop protection agents. chemimpex.com

| Derivative Class | Synthetic Precursor (related) | Observed Biological Activity | Reference |

|---|---|---|---|

| 6-Dialkylaminopyrimidine Carboxamides | Methyl 2,4-dichloropyrimidine-6-carboxylate | Antitubercular | nih.gov |

| Pyrazolo-[3,4-d]-pyrimidines | 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid | Cytostatic, Virostatic, Anti-inflammatory | nih.gov |

| Pyrimidine Carboxamides | 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid | Fungicidal (inhibits succinate dehydrogenase) | researchgate.net |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-methylpyrimidine-4-carboxylate, and what are their key reaction parameters?

- Answer: this compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving substituted aldehydes, β-keto esters, and thioureas. For example, ethyl acetoacetate and methyl thiourea derivatives are condensed with aromatic aldehydes under acidic conditions (e.g., HCl or acetic acid) at reflux temperatures (80–100°C). Yields typically range from 60–80%, with reaction times varying between 12–24 hours . Optimization of solvent (ethanol or THF) and catalyst (Lewis acids like FeCl₃) can improve efficiency. Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. How is the structural characterization of this compound performed?

- Answer:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal structure is resolved using programs like SHELXL for refinement and ORTEP-III for visualization. Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs .

- Spectroscopy:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C6 and C4-carboxylate). Aromatic protons in pyrimidine rings appear as doublets in δ 7.5–8.5 ppm.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 223.0842 for C₈H₁₀N₂O₂) .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data for this compound derivatives be resolved?

- Answer: Discrepancies often arise from polymorphism (different crystal packing) or dynamic effects (e.g., tautomerism in solution). To address this:

- Variable-Temperature NMR: Probe temperature-dependent chemical shifts to identify tautomeric equilibria.

- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .

- Alternate Space Groups: Re-refine XRD data in different space groups (e.g., P2₁/c vs. C2/c) to test for overlooked symmetry .

Q. What strategies optimize the regioselectivity of this compound derivatives in nucleophilic substitution reactions?

- Answer: Regioselectivity at the pyrimidine ring’s C2 or C4 positions is influenced by:

- Electron-Withdrawing Groups (EWGs): A C4-carboxylate enhances reactivity at C2 by directing electrophiles via resonance effects.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for SNAr reactions at C2.

- Catalysts: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C4 requires careful protection of the carboxylate to prevent coordination interference .

Q. How does this compound interact with biological targets, and what methodologies validate its mechanism?

- Answer: The compound’s bioactivity (e.g., kinase inhibition) is studied via:

- Molecular Docking: Simulations (AutoDock Vina, Schrödinger) predict binding modes in ATP pockets (e.g., Src/Abl kinases). Key interactions include H-bonds between the carboxylate and Lys295/Arg386 residues .

- Enzyme Assays: IC₅₀ values are determined using fluorescence-based kinase assays (e.g., ADP-Glo™). Dose-response curves (0.1–100 µM) assess potency .

- SAR Studies: Modifying the methyl or carboxylate groups correlates with activity changes. For example, replacing methyl with ethyl reduces steric hindrance, improving affinity .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Answer: Yield discrepancies (e.g., 50% vs. 80%) stem from:

- Catalyst Loading: Higher FeCl₃ concentrations (10 mol% vs. 5 mol%) accelerate side reactions (e.g., aldol condensation).

- Workup Protocols: Aqueous extraction vs. direct crystallization can lead to product loss.

- Starting Material Purity: Impurities in aldehydes (e.g., oxidation byproducts) reduce effective molar ratios .

Methodological Recommendations

Q. What analytical techniques are critical for validating synthetic intermediates?

- Answer:

- HPLC-PDA: Purity assessment (>95%) with C18 columns (acetonitrile/water gradients).

- TGA/DSC: Monitor thermal stability (decomposition >200°C) for storage recommendations.

- X-ray Photoelectron Spectroscopy (XPS): Confirm elemental composition (e.g., N1s peaks at 399–400 eV for pyrimidine nitrogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息